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Introduction

Hexafluorodisilane (Si2F6) is a promising precursor for the low-temperature deposition of
silicon-containing films. Its application in the semiconductor industry is driven by the need for
precise control over film properties at reduced thermal budgets. Doping of these films is crucial
for tailoring their electrical characteristics for various electronic and optoelectronic devices. This
document provides an overview of potential in-situ doping techniques for silicon films grown
using Si2F6, drawing parallels from established methods with other silicon precursors like
silane (SiH4) and disilane (Si2H6). While direct experimental data for doping with Si2F6 is not
extensively available in the public domain, the principles and methodologies described herein
offer a foundational guide for process development.

Doping Methodologies

In-situ doping during chemical vapor deposition (CVD) is the preferred method for incorporating
dopants into silicon films. This technique involves the introduction of a dopant precursor gas
along with the silicon precursor gas into the reaction chamber. The most common dopants for
silicon are boron (for p-type doping) and phosphorus (for n-type doping).

Boron Doping (p-type)
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For boron doping of silicon films, diborane (B2H6) is the most widely used precursor gas. The
co-flow of Si2F6 and B2H6 in a CVD reactor would lead to the incorporation of boron atoms
into the growing silicon film.

Phosphorus Doping (n-type)

Phosphine (PH3) is the standard precursor for in-situ phosphorus doping of silicon films.
Introducing PH3 along with Si2F6 during the CVD process will result in the formation of n-type
doped silicon films.

Experimental Protocols

While specific protocols for Si2F6 are not readily available, the following generalized
experimental procedures, adapted from processes using other silanes, can serve as a starting
point for process optimization.

General Chemical Vapor Deposition (CVD) Protocol for
Doped Silicon Films

e Substrate Preparation:
o Start with a clean silicon wafer or other suitable substrate.

o Perform a standard RCA clean or a similar wet-chemical cleaning process to remove
organic and metallic contaminants.

o Afinal dip in dilute hydrofluoric acid (HF) is often used to remove the native oxide layer
immediately before loading into the CVD reactor.

e CVD System Preparation:

Load the cleaned substrate into the CVD reactor.

[¢]

[¢]

Pump the chamber down to a base pressure typically in the range of 10~ to 10~8 Torr to
minimize background impurities.

[¢]

Heat the substrate to the desired deposition temperature. For Si2F6, this is expected to be
in a lower range compared to SiH4.
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» Deposition Process:

o

Introduce the carrier gas (e.g., H2 or N2) to stabilize the chamber pressure.

o Introduce the hexafluorodisilane (Si2F6) precursor gas into the chamber at a controlled
flow rate.

o Simultaneously introduce the dopant precursor gas (B2H6 for p-type or PH3 for n-type) at
a specific flow rate. The ratio of the dopant gas to the silicon precursor will determine the
doping concentration.

o Maintain the desired deposition pressure and temperature for the target film thickness.

o Post-Deposition:

[¢]

Stop the flow of precursor gases.

[e]

Cool down the substrate under a carrier gas flow.

Vent the chamber and unload the substrate.

o

[¢]

Post-deposition annealing may be required to activate the dopants and improve the film's
crystallinity and electrical properties. This is typically performed in an inert atmosphere
(e.g., N2 or Ar) at temperatures ranging from 600°C to 1000°C.

Expected Film Characterization

To evaluate the properties of the doped films, a suite of characterization techniques should be
employed:

e Structural Properties:
o X-ray Diffraction (XRD): To determine the crystallinity and orientation of the film.
o Scanning Electron Microscopy (SEM): To observe the surface morphology and grain size.

o Transmission Electron Microscopy (TEM): For detailed microstructural analysis.
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» Electrical Properties:
o Four-Point Probe: To measure the sheet resistance of the doped film.
o Hall Effect Measurement: To determine the carrier concentration, mobility, and resistivity.

o Compositional Analysis:

o Secondary lon Mass Spectrometry (SIMS): To measure the depth profile and
concentration of the dopants.

o X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical bonding states of the

elements in the film.

Quantitative Data Summary

Due to the limited availability of specific experimental data for doping with Si2F6, the following
tables present hypothetical yet expected trends based on similar processes. These tables are
intended to guide experimental design and data interpretation.

Table 1: Hypothetical Boron Doping Parameters and Expected Film Properties
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Parameter Condition 1 Condition 2 Condition 3
Si2F6 Flow Rate

50 50 50
(sccm)
B2H6 Flow Rate

0.1 0.5 1.0
(sccm)
Deposition Temp. (°C) 450 450 450
Deposition Pressure

100 100 100
(mTorr)
Expected Results
Boron Conc.

~1 x 1018 ~5 x 1018 ~1 x 10%°
(atoms/cm3)
Resistivity (Q-cm) ~0.1 ~0.01 ~0.005
Growth Rate (A/min) ~150 ~140 ~130

Table 2: Hypothetical Phosphorus Doping Parameters and Expected Film Properties
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Parameter Condition 1 Condition 2 Condition 3
Si2F6 Flow Rate

50 50 50
(sccm)
PH3 Flow Rate (sccm) 0.2 1.0 2.0
Deposition Temp. (°C) 450 450 450
Deposition Pressure

100 100 100
(mTorr)
Expected Results
Phosphorus Conc.

~2 x 1018 ~1 x 10%° ~2 x 10%°
(atoms/cm3)
Resistivity (Q-cm) ~0.08 ~0.008 ~0.003
Growth Rate (A/min) ~130 ~110 ~90

Process Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the in-situ doping process and the

logical relationship between process parameters and film properties.
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Fig. 1. Experimental workflow for in-situ doping of silicon films.
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Fig. 2. Logical relationships between process parameters and film properties.

Conclusion

The development of reliable doping techniques for silicon films grown with hexafluorodisilane
is essential for advancing low-temperature semiconductor device fabrication. While direct
experimental literature is sparse, the established knowledge from silane-based processes
provides a strong foundation for future research and development. The protocols and expected
trends outlined in this document are intended to serve as a valuable resource for scientists and
engineers working in this cutting-edge field. Further experimental work is necessary to fully
characterize and optimize the doping of Si2F6-based films.

» To cite this document: BenchChem. [Doping Techniques for Films Grown with
Hexafluorodisilane: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b080809#doping-techniques-for-films-
grown-with-hexafluorodisilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b080809?utm_src=pdf-body-img
https://www.benchchem.com/product/b080809?utm_src=pdf-body
https://www.benchchem.com/product/b080809#doping-techniques-for-films-grown-with-hexafluorodisilane
https://www.benchchem.com/product/b080809#doping-techniques-for-films-grown-with-hexafluorodisilane
https://www.benchchem.com/product/b080809#doping-techniques-for-films-grown-with-hexafluorodisilane
https://www.benchchem.com/product/b080809#doping-techniques-for-films-grown-with-hexafluorodisilane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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